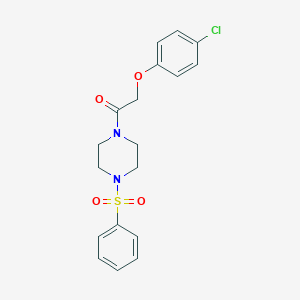![molecular formula C23H30ClN3O B247692 1-[1-(3-Chlorobenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247692.png)
1-[1-(3-Chlorobenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(3-Chlorobenzyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine, commonly known as TFMPP, is a psychoactive drug that belongs to the class of piperazine derivatives. This compound has gained significant attention in scientific research due to its potential therapeutic applications and its ability to modulate the central nervous system.
Mecanismo De Acción
TFMPP acts as a partial agonist at the 5-HT1A and 5-HT2A receptors, which are involved in the regulation of mood, anxiety, and cognition. It also has affinity for the dopamine and norepinephrine transporters, which can modulate the levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects:
TFMPP has been shown to have a range of biochemical and physiological effects, including increased serotonin and dopamine release, decreased anxiety, and improved cognitive function. It has also been shown to have potential neuroprotective effects, which could have implications for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using TFMPP in lab experiments include its ability to modulate multiple neurotransmitter systems, its well-established pharmacological profile, and its potential therapeutic applications. However, there are also limitations to its use, including its potential for abuse and its side effects, which can include nausea, vomiting, and hallucinations.
Direcciones Futuras
There are several future directions for research on TFMPP, including the development of more selective and potent analogs, the investigation of its potential neuroprotective effects, and the exploration of its therapeutic applications in treating various neurological and psychiatric disorders. Additionally, further research is needed to better understand the mechanisms underlying its biochemical and physiological effects, as well as its potential for abuse and addiction.
Métodos De Síntesis
The synthesis of TFMPP involves the reaction of 1-(3-chlorobenzyl)piperazine with 2-methoxyphenylacetonitrile in the presence of a reducing agent, such as lithium aluminum hydride. The resulting product is then purified through recrystallization to obtain TFMPP in its pure form.
Aplicaciones Científicas De Investigación
TFMPP has been extensively studied for its potential therapeutic applications in treating various neurological conditions, such as depression, anxiety, and schizophrenia. It has been shown to modulate the levels of neurotransmitters, such as serotonin, dopamine, and norepinephrine, in the brain, which can have a significant impact on mood and behavior.
Propiedades
Fórmula molecular |
C23H30ClN3O |
|---|---|
Peso molecular |
400 g/mol |
Nombre IUPAC |
1-[1-[(3-chlorophenyl)methyl]piperidin-4-yl]-4-(2-methoxyphenyl)piperazine |
InChI |
InChI=1S/C23H30ClN3O/c1-28-23-8-3-2-7-22(23)27-15-13-26(14-16-27)21-9-11-25(12-10-21)18-19-5-4-6-20(24)17-19/h2-8,17,21H,9-16,18H2,1H3 |
Clave InChI |
PRFDASTXGZOLPD-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)CC4=CC(=CC=C4)Cl |
SMILES canónico |
COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)CC4=CC(=CC=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[1-(2,5-Dimethoxybenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B247612.png)
![1-[(4-Methoxyphenoxy)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B247617.png)

![1-[(4-Methoxyphenoxy)acetyl]-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247624.png)
![1-Benzoyl-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B247628.png)
![1-[4-[2-(4-Bromophenoxy)-1-oxoethyl]-1-piperazinyl]-2-(4-methoxyphenoxy)ethanone](/img/structure/B247630.png)
![1-(4-Methoxybenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247634.png)
![1-[(4-Methylphenoxy)acetyl]-4-(phenylsulfonyl)piperazine](/img/structure/B247638.png)
![1-[(4-Chlorophenoxy)acetyl]-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247639.png)
![1-[(4-Methoxyphenyl)sulfonyl]-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B247642.png)
![1-[(3-Methylphenoxy)acetyl]-4-(methylsulfonyl)piperazine](/img/structure/B247643.png)
![1-(3-Fluorobenzoyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247644.png)
![3-Cyclopentyl-1-[4-(2-p-tolyloxy-acetyl)-piperazin-1-yl]-propan-1-one](/img/structure/B247645.png)
![1-[4-(3,5-Dimethoxy-benzoyl)-piperazin-1-yl]-2-p-tolyloxy-ethanone](/img/structure/B247646.png)